![molecular formula C18H12N4O3S2 B2444149 Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate CAS No. 1208519-74-7](/img/structure/B2444149.png)
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate
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Description
“Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate” is a compound that contains a thiazole and thiadiazole moiety . These moieties are often found in compounds with luminescent properties . The compound also contains a benzoate group, which is a common feature in many organic compounds.
Molecular Structure Analysis
The molecular structure of this compound likely involves a planar thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structure is common in compounds containing thiazole and thiadiazole moieties .Scientific Research Applications
- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in organic photovoltaics . The BTZ motif serves as a strongly electron-accepting moiety, contributing to efficient charge separation and transport in solar cells .
- Additionally, BTZ derivatives have been explored as fluorescent sensors and bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
- These BTZ-based photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .
- For instance, the small-molecule probe SCH1100, based on BTZ, enables highly specific gastrin-releasing peptide receptor (GRPR)-targeted imaging of prostate cancer in living mice .
- Notably, PIM-BTZ-1% and PIM-BTZ-5% were tested in the oxidation of aryl phosphines, demonstrating their potential in ^1O2-mediated reactions .
- BTF enhances the performance of perovskite solar cells by improving charge transport and reducing recombination losses .
- These compounds were screened for in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi .
Photovoltaics and Organic Electronics
Visible-Light Organophotocatalysis
Near-Infrared Imaging Probes
Photosensitizers for Singlet Oxygen (^1O2)
Ternary Perovskite Solar Cells (PSCs)
Antibacterial Activity
properties
IUPAC Name |
methyl 4-[2-(2,1,3-benzothiadiazole-5-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S2/c1-25-17(24)11-4-2-10(3-5-11)15-9-26-18(19-15)20-16(23)12-6-7-13-14(8-12)22-27-21-13/h2-9H,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYVUHALQLYQEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(benzo[c][1,2,5]thiadiazole-5-carboxamido)thiazol-4-yl)benzoate |
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